![molecular formula C14H10N4O5S B2835327 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 865285-86-5](/img/structure/B2835327.png)
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a nitrothiophene ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
Oxadiazoles are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry or as core structures in medicinal chemistry .Scientific Research Applications
Synthesis and Biological Activities
The compound N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide has been the focus of various research studies due to its potential biological activities and applications in medicinal chemistry. Although the specific compound mentioned was not directly found in the literature, related compounds with similar structural motifs have been synthesized and evaluated for their biological activities, demonstrating the interest in this class of compounds for scientific research.
Antidiabetic Activity : A study by Lalpara et al. (2021) synthesized a series of N-substituted dihydropyrimidine derivatives, related in structural motif to the query compound, and evaluated them for in vitro antidiabetic activity using the α-amylase inhibition assay. This suggests a potential application of similar compounds in the treatment or management of diabetes through enzyme inhibition mechanisms (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Anticancer Properties : Another study focused on novel derivatives of 1,3,4-oxadiazoles containing a phenyl thiophene moiety, similar to the query compound, demonstrated anticancer properties. The synthesized compounds were tested against HepG2, Caco-2, and PANC-1 cell lines, showing promising cytotoxicity, indicating their potential as anticancer agents (Adimule, Medapa, Jagadeesha, Kumar, & Rao, 2014).
Corrosion Inhibition : In the field of materials science, Bouklah et al. (2006) investigated the corrosion inhibitory effects of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole on mild steel in sulfuric acid medium. The findings revealed that such compounds can offer high efficiency as corrosion inhibitors, providing insights into the potential industrial applications of similar compounds in protecting metals against corrosion (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).
Nematocidal Activity : Research by Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives with a thiadiazole amide group and evaluated their nematocidal activities. Some of these compounds showed significant activity against Bursaphelenchus xylophilus, indicating their potential use in agricultural settings to control nematode pests (Liu, Wang, Zhou, & Gan, 2022).
properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5S/c1-22-9-5-3-2-4-8(9)13-16-17-14(23-13)15-12(19)10-6-7-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNZQECTPZOKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

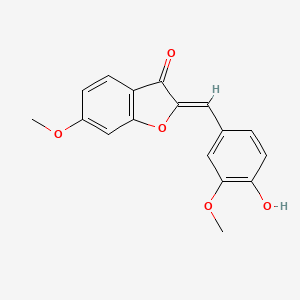
![Tert-butyl 7-[3-(prop-2-enoylamino)propanoylamino]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate](/img/structure/B2835247.png)

![4-(3-methoxyphenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2835250.png)

![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2835254.png)

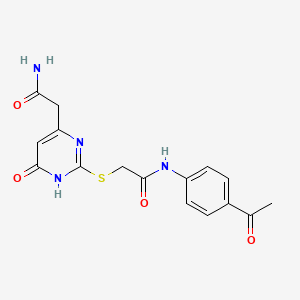
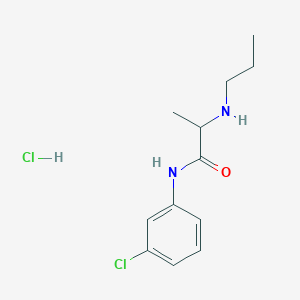
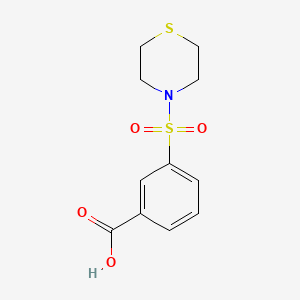
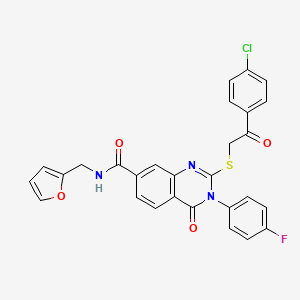
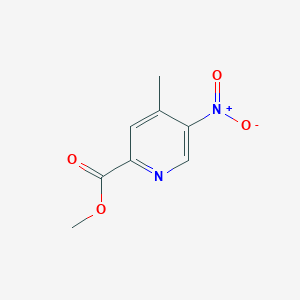

![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)